N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide
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Overview
Description
N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methyl group, and a piperidine ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 2-amino-4-methylbenzoic acid with piperidine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall reaction can be represented as follows:
Step 1: 2-amino-4-methylbenzoic acid reacts with acetic anhydride to form N-(2-amino-4-methylphenyl)acetamide.
Step 2: N-(2-amino-4-methylphenyl)acetamide is then reacted with piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-methylphenyl)propanamide
- 2-amino-4-methylphenol
- 2-amino-4-methylpyridine
Uniqueness
N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide is unique due to the presence of both an amino group and a piperidine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H21N3O |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-5-6-13(12(15)9-11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18) |
InChI Key |
POIWRTITYZXTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)N |
Origin of Product |
United States |
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